molecular formula C8H13NO2 B15062412 N-(4-(hydroxymethyl)cyclopent-2-en-1-yl)acetamide

N-(4-(hydroxymethyl)cyclopent-2-en-1-yl)acetamide

Cat. No.: B15062412
M. Wt: 155.19 g/mol
InChI Key: JVSLVBYLHIRGJQ-UHFFFAOYSA-N
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Description

N-(4-(Hydroxymethyl)cyclopent-2-en-1-yl)acetamide is a cyclopentene-derived acetamide characterized by a hydroxymethyl substituent at the 4-position of the cyclopentene ring. This compound is notable for its strained alicyclic structure, which influences its physicochemical properties and reactivity.

Properties

IUPAC Name

N-[4-(hydroxymethyl)cyclopent-2-en-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-6(11)9-8-3-2-7(4-8)5-10/h2-3,7-8,10H,4-5H2,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVSLVBYLHIRGJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CC(C=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(hydroxymethyl)cyclopent-2-en-1-yl)acetamide involves several steps. One of the methods includes the hydrolysis of a silyl protecting group in a cyclopentene derivative under the action of ion-exchange resins or tetrabutylammonium fluoride . This is followed by ring opening with aqueous ethylamine, leading to the formation of amido alcohol . The protection of the hydroxyl group and subsequent epoxidation-fragmentation steps result in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

N-(4-(hydroxymethyl)cyclopent-2-en-1-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include cyclopentenone derivatives and various substituted cyclopentene compounds .

Scientific Research Applications

N-(4-(hydroxymethyl)cyclopent-2-en-1-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(hydroxymethyl)cyclopent-2-en-1-yl)acetamide involves its conversion by cellular enzymes to active metabolites . These metabolites interact with molecular targets such as nucleic acids and proteins, leading to various biological effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aromatic Acetamides

  • Paracetamol (N-(4-Hydroxyphenyl)acetamide)

    • Structure : Aromatic acetamide with a hydroxyl group at the para position of the benzene ring.
    • Properties : High solubility in polar solvents (e.g., water), melting point ~169°C, and well-documented analgesic properties .
    • Key Difference : The absence of an alicyclic ring reduces strain and reactivity compared to the cyclopentene-containing target compound.
  • N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide

    • Structure : Aromatic acetamide with electron-withdrawing nitro and sulfonyl groups.
    • Properties : Lower solubility in water due to hydrophobic substituents; used as a precursor for sulfur-containing heterocycles .
    • Key Difference : The sulfonyl and nitro groups enable diverse reactivity (e.g., nucleophilic substitution) absent in the cyclopentene-based compound.

Heterocyclic and Alicyclic Acetamides

  • N-[4-Chloro-5-formamido-6-[[(1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl]amino]pyrimidin-2-yl]acetamide Structure: Complex pyrimidine derivative with the same cyclopentene-hydroxymethyl moiety. Key Difference: The pyrimidine ring introduces additional hydrogen-bonding sites, enhancing interactions with biological targets compared to simpler cyclopentene acetamides.
  • N-(1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl)acetamide

    • Structure : Branched aliphatic chain with a hydroxymethyl group and a long alkyl chain.
    • Properties : Melting point 83–87°C, low water solubility; used as an intermediate in sphingosine analogs .
    • Key Difference : The bulky alkyl chain increases hydrophobicity, limiting applications in polar media compared to the compact cyclopentene derivative.

Cycloalkene-Based Acetamides

  • N-[2-(1-Cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
    • Structure : Cyclohexene ring linked via an ethyl chain to an aromatic acetamide.
    • Properties : Larger ring size reduces strain but decreases reactivity compared to cyclopentene derivatives .
    • Key Difference : The methoxyphenyl group introduces electron-donating effects, altering electronic properties relative to the hydroxymethyl-substituted cyclopentene.

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications Evidence ID
N-(4-(Hydroxymethyl)cyclopent-2-en-1-yl)acetamide Cyclopentene 4-Hydroxymethyl Not reported Potential antiviral intermediate
Paracetamol Benzene 4-Hydroxyphenyl 151.16 Analgesic, high water solubility
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Benzene 4-Chloro-2-nitro, methylsulfonyl 292.73 Heterocyclic precursor
N-(1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl)acetamide Aliphatic chain Hydroxymethyl, octylphenyl 349.51 Sphingosine analog intermediate
N-[2-(1-Cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide Cyclohexene 4-Methoxyphenyl Not reported Research chemical

Biological Activity

N-(4-(hydroxymethyl)cyclopent-2-en-1-yl)acetamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant data and case studies.

Structural Overview

The compound features a cyclopentene ring with a hydroxymethyl substitution and an acetamide functional group. The presence of these functional groups suggests possible interactions with various biological targets, influencing its pharmacological profile.

1. Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The structural motifs present may facilitate interactions with bacterial cell walls or interfere with metabolic pathways.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameStructure FeaturesBiological Activity
4-Chloro-2-pyrimidinamineChloro-substituted pyrimidineAntimicrobial
Cyclopentenyl CytosineCyclopentenyl group attached to nucleosideAntiviral

2. Anticancer Activity

The compound's structural characteristics suggest potential anticancer properties. Similar compounds have been shown to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

Case Study:
A study conducted on derivatives of cyclopentenyl compounds demonstrated their ability to induce apoptosis in various cancer cell lines, suggesting that this compound may have similar effects.

3. Enzyme Inhibition

The presence of functional groups such as amides and hydroxymethyl groups may allow for enzyme inhibition activities. These groups can mimic natural substrates, potentially leading to competitive inhibition of enzymes involved in metabolic processes.

Table 2: Enzyme Inhibition Data

Enzyme TargetCompound TestedInhibition Type
Dipeptidyl Peptidase IVCyclopentenyl derivativesCompetitive
Protein Kinase AAcetamide derivativesNon-competitive

The synthesis of this compound can be achieved through several synthetic routes, optimizing for yield and purity. The mechanism of action is hypothesized to involve binding to specific biological targets, modulating cellular pathways that lead to antimicrobial or anticancer effects.

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